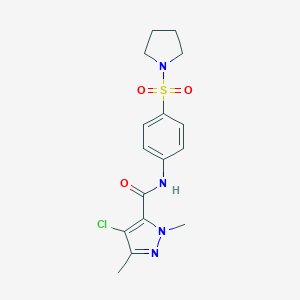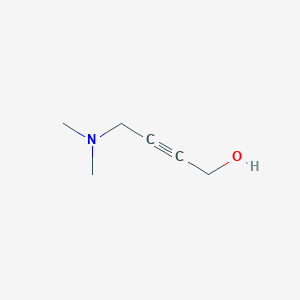
2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H11ClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide” consists of a pyridine ring attached to a carboxamide group and a chloro group .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacology
The stereochemistry of compounds structurally related to "2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide" has been explored for their pharmacological profile enhancement. Stereoisomers of such compounds demonstrate significant pharmacological advantages, with specific enantiomers showing enhanced biological activity. This suggests their potential application in designing more effective pharmacological agents (Veinberg et al., 2015).
Antitubercular Activity
Modifications of structurally similar compounds have shown promising antitubercular activity. For instance, specific derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with some showing comparable or better activity than existing drugs. This indicates their potential application in the development of new antitubercular agents (Asif, 2014).
Heterocyclic Chemistry
Compounds with pyridine and benzimidazole frameworks have been reviewed for their variable chemistry and biological activities. These compounds, including analogs of "2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide", show diverse biological and electrochemical activities, making them valuable in the synthesis of new materials with potential application in medicinal chemistry and material science (Boča et al., 2011).
Central Nervous System (CNS) Drug Synthesis
The search for new CNS acting drugs has led to the exploration of heterocyclic compounds, including those related to "2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide". Functional chemical groups within these compounds may serve as lead molecules for synthesizing new compounds with CNS activity, suggesting a broad application in developing treatments for CNS disorders (Saganuwan, 2017).
Synthetic and Catalytic Applications
The compound's structural motif is beneficial in synthesizing heterocyclic scaffolds like pyranopyrimidines, indicating its utility in medicinal and pharmaceutical industries for developing lead molecules. This showcases its application in catalysis and drug synthesis, underscoring the versatility of such chemical structures in creating biologically active compounds (Parmar et al., 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-6-10(7-5-9)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPIHAODNJLFFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361204 |
Source


|
| Record name | 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
CAS RN |
56149-24-7 |
Source


|
| Record name | 2-Chloro-N-(4-methylphenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(4-methylphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)




